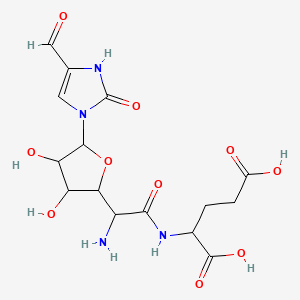

Nikkomycin M

Description

Properties

CAS No. |

77368-62-8 |

|---|---|

Molecular Formula |

C15H20N4O10 |

Molecular Weight |

416.34 g/mol |

IUPAC Name |

2-[[2-amino-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |

InChI |

InChI=1S/C15H20N4O10/c16-8(12(25)18-6(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-3-5(4-20)17-15(19)28/h3-4,6,8-11,13,23-24H,1-2,16H2,(H,17,28)(H,18,25)(H,21,22)(H,26,27) |

InChI Key |

NBXXBNKMLQTMIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O)C=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nikkomycin M; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Nikkomycin M from Streptomyces tendae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin M, a key component of the nikkomycin complex, is a potent inhibitor of chitin synthase, making it a promising antifungal agent.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound from the filamentous bacterium Streptomyces tendae. It details the methodologies for cultivation of the microorganism, fermentation for the production of nikkomycins, and the subsequent extraction and purification processes. Quantitative data on production yields and purification efficiency are summarized, and key experimental workflows are visualized to facilitate a comprehensive understanding of the procedures involved.

Introduction

Nikkomycins are a class of nucleoside-peptide antibiotics first isolated from the fermentation broth of Streptomyces tendae Tü901.[3] Their unique mode of action, the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, positions them as attractive candidates for antifungal drug development.[1][3] The nikkomycin complex comprises several closely related compounds, with Nikkomycin Z being a major and highly active component often studied. This guide focuses on the technical aspects of producing and isolating this compound, providing researchers with the necessary information to replicate and build upon existing methodologies. The development of scalable and efficient manufacturing processes is a significant area of research, with a focus on strain improvement, fermentation optimization, and purification strategies.

Cultivation of Streptomyces tendae

Consistent and robust production of this compound begins with the proper maintenance and cultivation of Streptomyces tendae. The following protocols are adapted from standard practices for Streptomyces species.

Media Composition

The composition of the culture media is critical for the growth and sporulation of S. tendae, as well as for the production of nikkomycins.

| Table 1: Media for Cultivation of Streptomyces tendae | |

| Medium Name | Component |

| GYM Streptomyces Medium | Glucose |

| Yeast Extract | |

| Malt Extract | |

| CaCO₃ | |

| Agar (for solid medium) | |

| MS Agar (for Spore Stock) | Mannitol |

| Soya Flour | |

| Agar | |

| Seed Culture Medium | Yeast Extract |

| Soluble Starch | |

| Mannitol | |

| Soy Flour |

Experimental Protocols

Spore Stock Preparation:

-

Grow S. tendae on MS agar plates at 28-30°C for 7-14 days to achieve heavy sporulation.

-

Aseptically add 5-10 mL of a sterile 20% (v/v) glycerol solution to the surface of the plate.

-

Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the glycerol solution.

-

Transfer the spore suspension to sterile cryovials.

-

Store the cryovials at -80°C for long-term preservation.

Seed Culture Preparation:

-

Inoculate a cryopreserved vial of S. tendae into the seed culture medium.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 48 hours.

Fermentation for this compound Production

The production of nikkomycins is typically carried out via submerged fermentation. This process involves a seed culture stage to generate sufficient biomass, which is then used to inoculate a production medium designed to maximize the synthesis of these secondary metabolites.

Fed-Batch Fermentation Protocol

-

Prepare the seed culture as described in section 2.2.

-

Aseptically transfer the seed culture to the production fermenter containing the sterilized production medium. The recommended inoculation volume is 5-10% (v/v).

-

Maintain the fermentation parameters as detailed in Table 2.

-

Monitor and control pH and dissolved oxygen levels throughout the fermentation.

-

After the initial batch phase, feed the culture with a concentrated solution of the primary carbon source (e.g., glucose or starch) to maintain productivity.

| Table 2: Fermentation Parameters for Nikkomycin Production | |

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.5-7.5 |

| Agitation | 200-800 rpm |

| Aeration | 0.5-1.5 vvm |

Production Yields

Significant efforts have been made to improve the production yield of nikkomycins through strain improvement and process optimization. A scalable and reliable manufacturing process has been developed, achieving a fermentation yield of 2.3 g/L for Nikkomycin Z. Another study reported a maximal specific productivity of S. tendae pellets at 44 mg of nikkomycins per gram of dry weight per hour.

| Table 3: Reported Nikkomycin Z Production Yields | |

| Parameter | Value |

| Fermentation Yield | 2.3 g/L |

| Specific Productivity (pellets) | 44 mg/g dry weight/h |

Isolation and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other nikkomycins and impurities.

Experimental Protocol

-

Clarification: Remove the S. tendae biomass and other solid materials from the fermentation broth by centrifugation or filtration.

-

Cation Exchange Chromatography (Capture Step):

-

Load the clarified broth onto a strong cation exchange column.

-

Wash the column to remove unbound impurities.

-

Elute this compound using an alkaline solution, such as ammonium hydroxide.

-

-

Anion Exchange Chromatography (Intermediate Purification):

-

Load the eluate from the cation exchange step onto a strong anion exchange column.

-

Elute the bound this compound with a dilute acidic solution (e.g., HCl), which also serves to concentrate the product.

-

-

Reversed-Phase Chromatography (Polishing Step):

-

Further purify the this compound fraction using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent or acid modifier).

-

-

Concentration and Drying:

-

Pool the pure fractions and concentrate under reduced pressure.

-

Lyophilize the concentrated solution to obtain pure this compound as a powder.

-

Purification Efficiency

A developed manufacturing process reported a purification yield of 79% with a final product purity of over 98%.

| Table 4: Reported Purification Performance for Nikkomycin Z | |

| Parameter | Value |

| Purification Yield | 79% |

| Final Purity | >98% |

Characterization of this compound

High-performance liquid chromatography (HPLC) with UV detection is the standard method for quantifying this compound. Further characterization and structural elucidation can be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualized Workflows

Caption: Overall workflow for the production and isolation of this compound.

Caption: Logical relationships in the regulation of Nikkomycin biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Analogues of Nikkomycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research purposes only. It is important to note that while "Nikkomycin M" was specified as a topic of interest, a thorough review of the scientific literature did not yield significant information on a specific analogue with this designation. Therefore, this guide will focus on the well-characterized members of the nikkomycin family of peptidyl nucleoside antibiotics.

Executive Summary

Nikkomycins are a class of naturally occurring peptidyl nucleoside antibiotics produced by Streptomyces species that exhibit potent antifungal activity.[1][2] Their unique mechanism of action, the competitive inhibition of chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals, makes them a compelling class of compounds for the development of novel antifungal therapeutics.[3][4] This guide provides a comprehensive overview of the core chemical structure of nikkomycins, details the structural variations of its key analogues, presents quantitative data on their biological activity, and outlines detailed experimental protocols for their synthesis and evaluation.

The Core Chemical Structure of Nikkomycins

The fundamental architecture of a nikkomycin molecule consists of two principal moieties: a nucleoside base and a peptidyl side chain.[5]

-

The Nucleoside Core: This component is typically a C-nucleoside, where the anomeric carbon of the sugar is linked to a carbon atom of the heterocyclic base. In the case of the most common nikkomycins, the sugar is a 5-amino-hexuronic acid, and the base is a pyrimidine derivative, such as uracil or a modified imidazolone.

-

The Peptidyl Side Chain: Attached to the amino group of the sugar is a unique, non-proteinogenic amino acid. The structure of this amino acid is a key determinant of the specific nikkomycin analogue and its biological activity. A common peptidyl moiety is 4-(4′-hydroxy-2′-pyridinyl)-homothreonine (HPHT).

Key Nikkomycin Analogues and Their Chemical Structures

The diversity within the nikkomycin family arises from variations in both the nucleoside base and the peptidyl side chain.

-

Nikkomycin Z: As the most clinically advanced analogue, Nikkomycin Z is composed of a uracil base linked to 5-amino-hexuronic acid, which is in turn connected to the amino acid 4-(4′hydoxy-2′-pyridinyl)-homothreonine. Its molecular formula is C₂₀H₂₅N₅O₁₀.

-

Nikkomycin X: Structurally similar to Nikkomycin Z, Nikkomycin X differs in its nucleoside base, which is a 4-formyl-4-imidazoline-2-one instead of uracil.

-

Nikkomycin I: This analogue features a more complex peptidyl portion, where the primary amino acid is further extended with a glutamic acid residue. The nucleoside base is a 5-formyl-2-oxo-1H-imidazol-3-yl. Its molecular formula is C₂₅H₃₂N₆O₁₃.

-

Nikkomycins Px and Pz: These are novel analogues generated through mutasynthesis. They incorporate a nicotinic acid precursor, resulting in a 4-(3′-pyridinyl)-homothreonine peptidyl moiety that lacks the hydroxyl group found in the pyridinyl ring of Nikkomycin X and Z.

-

Nikkomycins Sz and Soz: These are locked nucleoside antibiotics that share a common trans-bicyclic core, representing a distinct structural class within the nikkomycin family.

-

Nikkomycins Bx and Bz: Generated through mutasynthesis by feeding benzoic acid to a mutant strain of Streptomyces tendae, these analogues contain a 2-amino-4-hydroxy-3-methyl-4-(4'-hydroxyphenyl)butanoic acid peptidyl side chain.

Quantitative Data on Biological Activity

The antifungal efficacy of nikkomycins is quantified through various in vitro metrics, including inhibitory concentrations (IC₅₀), inhibitor constants (Kᵢ), and minimum inhibitory concentrations (MIC).

Table 1: In Vitro Inhibition of Chitin Synthase by Nikkomycin Z

| Target Enzyme | Source Organism | IC₅₀ Value | Kᵢ Value |

| Chitin Synthase | Candida albicans | - | 0.16 µM |

| Chitin Synthase 1 (CaChs1) | Candida albicans | 15 µM | - |

| Chitin Synthase 2 (CaChs2) | Candida albicans | 0.8 µM | - |

| Chitin Synthase 3 (CaChs3) | Candida albicans | 13 µM | - |

Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z Against Various Fungal Pathogens

| Fungal Species | Isolate Information | MIC Range (µg/mL) |

| Candida albicans | Various clinical isolates | ≤0.5 to 32 (MIC₈₀) |

| Candida parapsilosis | Azole-resistant isolates | 1 to 4 (MIC₈₀) |

| Candida tropicalis | Not specified | >64 |

| Candida krusei | Not specified | >64 |

| Candida glabrata | Not specified | >64 |

| Candida auris | 100 clinical isolates | 0.125 to >64 |

| Cryptococcus neoformans | 15 clinical isolates | 0.5 to >64 (MIC₈₀) |

| Coccidioides immitis | Mycelial phase | 1 to 16 (MIC₈₀) |

| Aspergillus fumigatus | Not specified | >64 |

| Fusarium sp. | Clinical isolates | 800 to 1600 |

| Rhizopus sp. | Clinical isolates | >50 |

Data compiled from several sources.

Experimental Protocols

Chitin Synthase Inhibition Assay (In Vitro)

This protocol outlines a non-radioactive method to determine the inhibitory activity of nikkomycin analogues against chitin synthase.

-

Enzyme Preparation:

-

Culture the target fungus (e.g., Candida albicans) to the mid-logarithmic growth phase.

-

Harvest the cells via centrifugation and wash them with a suitable buffer.

-

Disrupt the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.

-

Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.

-

-

Assay Procedure:

-

Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), N-acetyl-D-glucosamine (GlcNAc), UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and a divalent cation like CoCl₂.

-

Add the nikkomycin analogue at various concentrations to the wells.

-

Initiate the reaction by adding the crude enzyme extract.

-

Incubate the plate at 30°C for 3 hours with shaking.

-

Wash the plate to remove unreacted substrate.

-

Quantify the amount of newly synthesized chitin bound to the WGA-coated plate, for instance, by using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

-

Preparation of Materials:

-

Use RPMI 1640 medium buffered with MOPS to a pH of 6.0, as nikkomycins are more stable under slightly acidic conditions.

-

Prepare a stock solution of the nikkomycin analogue in a suitable solvent.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the nikkomycin analogue in the RPMI medium.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity for yeasts) compared to the growth control.

-

Mutasynthesis of Novel Nikkomycin Analogues

This protocol describes a general workflow for generating new nikkomycin analogues through mutasynthesis.

-

Generation of a Mutant Strain:

-

Identify and inactivate a gene in the nikkomycin biosynthetic cluster of the producing Streptomyces strain that is responsible for the synthesis of a specific precursor of the peptidyl side chain (e.g., through homologous recombination).

-

-

Feeding of Precursor Analogues:

-

Culture the mutant strain in a suitable fermentation medium.

-

Supplement the culture with synthetic analogues of the precursor that was blocked in the previous step.

-

-

Isolation and Characterization:

-

Extract the secondary metabolites from the fermentation broth.

-

Use chromatographic techniques (e.g., HPLC) to purify the novel nikkomycin analogues.

-

Elucidate the chemical structure of the new compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

-

Biological Evaluation:

-

Assess the antifungal activity of the newly generated analogues using the MIC and chitin synthase inhibition assays described above.

-

Visualizations of Pathways and Workflows

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The CWI pathway is a critical signaling cascade that regulates the maintenance and synthesis of the fungal cell wall. Nikkomycins directly inhibit a key enzymatic step in this pathway.

Experimental Workflow for Mutasynthesis of Novel Nikkomycins

This diagram illustrates the logical flow of generating and evaluating new nikkomycin analogues through mutasynthesis.

References

Nikkomycin Z: A Deep Dive into the Inhibition of Fungal Chitin Synthase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a peptidyl nucleoside antibiotic, stands as a promising antifungal agent due to its highly specific mechanism of action: the competitive inhibition of chitin synthase. This enzyme is pivotal for the biosynthesis of chitin, an essential polysaccharide component of the fungal cell wall that is absent in mammals. This specificity provides a distinct therapeutic advantage, suggesting a high therapeutic index and minimal off-target effects. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and detailed experimental methodologies related to the mechanism of action of Nikkomycin Z as a chitin synthase inhibitor.

Introduction: The Fungal Cell Wall and the Strategic Importance of Chitin Synthesis

The fungal cell wall is a dynamic and indispensable organelle, providing structural support, protection against osmotic stress, and mediating interactions with the environment. A critical component of the cell wall in a vast majority of pathogenic fungi is chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc). The synthesis of chitin is a multi-step enzymatic pathway, with the final, crucial step catalyzed by chitin synthase (EC 2.4.1.16). This enzyme facilitates the transfer of a GlcNAc moiety from the nucleotide sugar donor, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), to a growing chitin chain. Given its essential role in fungal viability and its absence in humans, chitin synthase has long been recognized as a prime target for the development of novel antifungal therapies.[1]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal activity by acting as a competitive inhibitor of chitin synthase.[2][3] Its molecular structure closely mimics that of the natural substrate, UDP-GlcNAc.[3] This structural analogy allows Nikkomycin Z to bind to the active site of the chitin synthase enzyme, effectively blocking the entry of the endogenous substrate and thereby halting the polymerization of the chitin chain.[3] The consequence of this inhibition is a weakened cell wall, leading to osmotic instability and, ultimately, fungal cell lysis.

The competitive nature of this inhibition means that the degree of inhibition is dependent on the relative concentrations of Nikkomycin Z and UDP-GlcNAc. At high concentrations of the natural substrate, the inhibitory effect of Nikkomycin Z can be overcome. This classic competitive inhibition is evident in kinetic studies, which show an increase in the apparent Michaelis constant (Km) of the enzyme for UDP-GlcNAc in the presence of Nikkomycin Z, while the maximum reaction velocity (Vmax) remains unchanged.

Signaling Pathways and Regulatory Networks

The biosynthesis of chitin is intricately regulated by complex signaling pathways that ensure cell wall integrity, particularly in response to stress. The Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi, plays a central role. Stress signals, such as those induced by cell wall-damaging agents like Nikkomycin Z, are detected by cell surface sensors, which in turn activate a MAP kinase (MAPK) cascade. This signaling cascade ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling, including the genes encoding chitin synthases.

Figure 1: Fungal chitin biosynthesis and cell wall integrity pathways.

Quantitative Data on Nikkomycin Z Inhibition

The inhibitory potency of Nikkomycin Z against various fungal chitin synthases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to evaluate its efficacy.

Table 1: In Vitro Inhibition of Fungal Chitin Synthases by Nikkomycin Z

| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Ki (µM) | Reference(s) |

| Candida albicans | CaChs1 | 15 | - | |

| Candida albicans | CaChs2 | 0.8 | 1.5 ± 0.5 | |

| Candida albicans | CaChs3 | 13 | - | |

| Saccharomyces cerevisiae | Chs1 | Inhibited | - | |

| Saccharomyces cerevisiae | Chs2 | Not Inhibited | - | |

| Saccharomyces cerevisiae | Chs3 | Inhibited | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against Various Fungi

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | ≤0.5 to 32 (MIC80) | |

| Candida parapsilosis (Azole-resistant) | 1 to 4 (MIC80) | |

| Candida tropicalis | >64 | |

| Candida krusei | >64 | |

| Candida glabrata | >64 | |

| Cryptococcus neoformans | 0.5 to >64 (MIC80) | |

| Coccidioides immitis (Mycelial phase) | 1 to 16 (MIC80) |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-based)

This protocol outlines a high-throughput, non-radioactive method for measuring chitin synthase activity and its inhibition.

5.1.1. Materials

-

Fungal culture (e.g., Sclerotinia sclerotiorum or Candida albicans)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Trypsin solution (80 µg/mL in Tris-HCl buffer)

-

Soybean trypsin inhibitor (120 µg/mL in Tris-HCl buffer)

-

Premixed substrate solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5)

-

Test compound (Nikkomycin Z) dissolved in DMSO

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

WGA-Horseradish Peroxidase (WGA-HRP) solution

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Microplate reader

5.1.2. Procedure

-

Preparation of Crude Enzyme Extract:

-

Inoculate the fungal species into liquid medium and culture until the desired growth phase is reached (e.g., 36 hours at 23°C for S. sclerotiorum).

-

Harvest the cells by centrifugation (e.g., 3000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile ultrapure water.

-

Disrupt the cells by grinding in liquid nitrogen to a fine powder.

-

Resuspend the powdered cells in ice-cold Tris-HCl buffer.

-

To activate the zymogenic form of chitin synthase, add trypsin and incubate at 30°C for 30 minutes.

-

Stop the trypsin digestion by adding soybean trypsin inhibitor.

-

Centrifuge the extract at 3000 x g for 10 minutes at 4°C to pellet cell debris.

-

The supernatant containing the crude chitin synthase is collected and can be stored at -20°C.

-

-

Enzyme Inhibition Assay:

-

To each well of the WGA-coated 96-well plate, add 48 µL of the crude enzyme extract.

-

Add 2 µL of the test compound (Nikkomycin Z) at various concentrations (a solvent control, e.g., DMSO, should also be included).

-

Initiate the reaction by adding 50 µL of the premixed substrate solution to each well.

-

Incubate the plate on a shaker at 30°C for 3 hours.

-

Stop the reaction by washing the plate six times with ultrapure water to remove unbound reagents.

-

-

Detection:

-

Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of TMB substrate solution to each well.

-

Measure the optical density (OD) at 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.

-

Calculate the percentage of inhibition for each concentration of Nikkomycin Z relative to the solvent control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for the in vitro chitin synthase inhibition assay.

Determination of Kinetic Parameters (Lineweaver-Burk Plot)

To visually represent the competitive inhibition and determine the kinetic parameters (Km and Vmax), a Lineweaver-Burk plot (a double reciprocal plot) can be generated.

5.2.1. Procedure

-

Perform the chitin synthase activity assay as described in section 5.1, but with varying concentrations of the substrate (UDP-GlcNAc).

-

Repeat the assay in the presence of a fixed concentration of Nikkomycin Z.

-

Calculate the initial reaction velocity (v) for each substrate concentration, both in the absence and presence of the inhibitor.

-

Plot 1/v (on the y-axis) against 1/[S] (where [S] is the concentration of UDP-GlcNAc) on the x-axis.

5.2.2. Interpretation

-

The plot for the uninhibited enzyme will be a straight line.

-

The plot for the enzyme in the presence of the competitive inhibitor (Nikkomycin Z) will also be a straight line but with a steeper slope.

-

The two lines will intersect at the y-axis, indicating that the Vmax (the reciprocal of the y-intercept) is unchanged.

-

The x-intercept of the uninhibited enzyme line is -1/Km.

-

The x-intercept of the inhibited enzyme line is -1/Kmapp (apparent Km), which will be closer to zero, indicating an increase in the apparent Km.

Figure 3: Lineweaver-Burk plot illustrating competitive inhibition.

Conclusion

Nikkomycin Z remains a compelling antifungal candidate due to its specific and potent inhibition of chitin synthase, a validated and fungal-specific target. The extensive in vitro data, detailed understanding of its competitive inhibitory mechanism, and the availability of robust experimental protocols for its evaluation underscore its importance in both basic research and clinical development. Further exploration of its synergistic potential with other antifungal agents and continued investigation into overcoming challenges such as spectrum of activity and in vivo efficacy are crucial next steps in realizing the full therapeutic potential of Nikkomycin Z.

References

The Intricate Path to a Potent Antifungal: A Technical Guide to Nikkomycin M Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Nikkomycins, a family of peptidyl nucleoside antibiotics produced by Streptomyces species, represent a compelling class of antifungal agents due to their potent and specific inhibition of chitin synthase, an essential enzyme for fungal cell wall integrity. This technical guide provides an in-depth exploration of the biosynthesis of Nikkomycin M, a key member of this family, within its primary producer, Streptomyces ansochromogenes. We will delve into the genetic blueprint, enzymatic machinery, and regulatory networks that govern the production of this promising therapeutic, presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding for research and development endeavors.

The Nikkomycin Biosynthetic Gene Cluster: A Coordinated Assembly Line

The genetic instructions for nikkomycin biosynthesis are encoded within a dedicated gene cluster, spanning approximately 35 kb in the S. ansochromogenes chromosome.[1] This cluster, designated san, orchestrates the coordinated expression of the enzymes required for the synthesis of the two principal nikkomycin components: a nucleoside moiety and a peptidyl moiety.

Quantitative Analysis of Nikkomycin Production

Genetic manipulation and process optimization have been shown to significantly impact the yield of nikkomycins. The following tables summarize key quantitative data from various studies, highlighting the production improvements achieved through different strategies.

Table 1: Nikkomycin Production in Wild-Type and Genetically Engineered S. ansochromogenes Strains

| Strain | Genetic Modification | Nikkomycin X Titer (mg/L) | Nikkomycin Z Titer (mg/L) | Total Nikkomycins (mg/L) | Reference |

| S. ansochromogenes 7100 (Wild-Type) | None | 220 | 120 | 340 | [2][3] |

| S. ansochromogenes DNik | Integration of an extra nik gene cluster | 880 | 210 | 1100 | [2][3] |

| S. ansochromogenes 7100 with pWO6 | Overexpression of sanO | 1200 | Not specified | >1200 | |

| S. ansochromogenes TH322 (sanPDM) | Disruption of sanP | Abolished | 300 | 300 | |

| S. ansochromogenes TH322 (sanPDM) + Uracil | Disruption of sanP and uracil feeding | Abolished | 800 | 800 | |

| S. ansochromogenes ΔsanL + Nicotinic acid | Disruption of sanL and feeding nicotinic acid | 84 (Nikkomycin Px) | 122 (Nikkomycin Pz) | 206 |

Table 2: Inhibitory Activity of Nikkomycin Z

| Enzyme/Organism | IC50 / MIC | Reference |

| Candida albicans Chs1 | 15 µM | |

| Candida albicans Chs2 | 0.8 µM | |

| Candida albicans Chs3 | 13 µM |

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, and its close relatives Nikkomycin X and Z, is a modular process involving the separate synthesis of a nucleoside core and a unique amino acid, hydroxypyridylhomethreonine (HPHT), which are subsequently linked.

Regulatory Cascade: A Symphony of Signals

The production of nikkomycin is tightly regulated by a complex signaling cascade, ensuring its synthesis is timed appropriately with the lifecycle of the producing organism. This network involves small signaling molecules, transcriptional activators, and repressors.

Key Experimental Protocols

This section provides an overview of essential methodologies for the study of nikkomycin biosynthesis, based on established protocols in the field.

Culture Conditions for Nikkomycin Production

-

Strain Maintenance: S. ansochromogenes and its derivatives are maintained on MS (mannitol soya flour) agar plates at 28°C.

-

Seed Culture: Spores are inoculated into YEME (yeast extract-malt extract) liquid medium and grown at 28°C on a rotary shaker (220 rpm) for 48 hours.

-

Production Medium: The seed culture is then inoculated into SP medium (3% mannitol, 1% soluble starch, 0.5% soy peptone, and 0.8% yeast extract, pH 6.0) for nikkomycin production. Fermentation is carried out at 28°C on a rotary shaker (200 rpm) for 5-6 days.

Extraction and Quantification of Nikkomycins by HPLC

-

Sample Preparation: Culture broth is centrifuged to remove mycelia. The supernatant is filtered through a 0.2 µm membrane.

-

HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a C18 reverse-phase column.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and an ammonium acetate buffer (pH 6; 50 mM) in a ratio of 60:30:10 (v/v/v).

-

Detection: Nikkomycins are detected by UV absorbance at 290 nm.

-

Quantification: Nikkomycin concentrations are determined by comparing the peak areas of the samples to a standard curve generated with purified nikkomycin standards.

Gene Disruption in S. ansochromogenes

Gene disruption is a critical tool for elucidating the function of individual genes within the san cluster. A widely used method is PCR-targeting-based gene replacement.

-

Vector Construction: A disruption cassette containing a selectable marker (e.g., apramycin resistance) flanked by regions homologous to the target gene is constructed.

-

Transformation: The disruption cassette is introduced into S. ansochromogenes protoplasts or via intergeneric conjugation from E. coli.

-

Selection and Verification: Mutants are selected based on the antibiotic resistance conferred by the disruption cassette. Successful homologous recombination and gene replacement are confirmed by PCR and Southern blot analysis.

Chitin Synthase Inhibition Assay

The biological activity of nikkomycins is determined by their ability to inhibit chitin synthase.

-

Enzyme Preparation: A crude membrane fraction containing chitin synthase is prepared from a fungal source (e.g., Candida albicans).

-

Assay Mixture: The reaction mixture typically contains the membrane fraction, a suitable buffer, and varying concentrations of the nikkomycin to be tested.

-

Substrate: The reaction is initiated by the addition of radiolabeled UDP-[¹⁴C]-N-acetylglucosamine.

-

Incubation and Termination: The reaction is incubated at the optimal temperature for the enzyme and then stopped.

-

Quantification: The amount of insoluble radiolabeled chitin produced is quantified by liquid scintillation counting. The inhibitory concentration (IC50) is then calculated.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces is a finely tuned process involving a dedicated gene cluster and a sophisticated regulatory network. A thorough understanding of this pathway is paramount for the rational design of strain improvement strategies and for the generation of novel nikkomycin analogs with enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The data and protocols presented in this guide offer a solid foundation for researchers aiming to unlock the full potential of these promising antifungal agents in the fight against life-threatening fungal infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Cloning, reassembling and integration of the entire nikkomycin biosynthetic gene cluster into Streptomyces ansochromogenes lead to an improved nikkomycin production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, reassembling and integration of the entire nikkomycin biosynthetic gene cluster into Streptomyces ansochromogenes lead to an improved nikkomycin production - PubMed [pubmed.ncbi.nlm.nih.gov]

Nikkomycin Z: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae that has garnered significant attention as a promising antifungal agent.[1][2] Its unique mechanism of action, the competitive inhibition of chitin synthase, an enzyme essential for fungal cell wall synthesis but absent in mammals, positions it as a highly selective therapeutic candidate with the potential for low host toxicity.[1][2][3] This technical guide provides an in-depth overview of the spectrum of activity of Nikkomycin Z against a range of pathogenic fungi, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Spectrum of Activity

Nikkomycin Z demonstrates a varied spectrum of activity, with notable potency against dimorphic fungi known for their high chitin content in the cell wall. Its efficacy against other pathogenic fungi, such as Candida and Aspergillus species, is more variable, though it exhibits significant synergistic effects when combined with other antifungal agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Nikkomycin Z against various fungal pathogens, providing a quantitative measure of its in vitro potency.

Table 1: In Vitro Activity of Nikkomycin Z Against Dimorphic Fungi

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | |

| Coccidioides immitis (spherule) | - | 0.125 | - | - | |

| Blastomyces dermatitidis | - | 0.78 - 30 | - | - | |

| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - |

Table 2: In Vitro Activity of Nikkomycin Z Against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 15 | 0.5 - 32 | - | - | |

| Candida parapsilosis | - | - | - | - | |

| Candida tropicalis | - | >8000 | - | - | |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 |

Table 3: In Vitro Activity of Nikkomycin Z Against Aspergillus and Other Filamentous Fungi

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | >64 | |

| Aspergillus flavus | - | >64 | |

| Aspergillus niger | - | >64 | |

| Aspergillus versicolor | - | >64 | |

| Aspergillus nidulans | - | >64 | |

| Fusarium spp. | 2 | >64 |

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., macrobroth vs. microbroth dilution), and the growth phase of the fungus.

Mechanism of Action: Chitin Synthase Inhibition

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase. Structurally, it mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains. Chitin is a vital structural component of the fungal cell wall, providing rigidity and protection against osmotic stress. The inhibition of chitin synthesis leads to a weakened cell wall, resulting in osmotic lysis and ultimately, fungal cell death. The uptake of Nikkomycin Z into the fungal cell is an active process mediated by a dipeptide permease transport system.

Mechanism of Nikkomycin Z action on the fungal cell.

Synergistic Interactions

A clinically significant aspect of Nikkomycin Z is its ability to act synergistically with other classes of antifungal drugs, particularly azoles and echinocandins.

-

With Azoles: Additive and synergistic interactions have been observed with fluconazole and itraconazole against C. albicans, C. parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. Marked synergism was also noted with itraconazole against Aspergillus fumigatus and Aspergillus flavus.

-

With Echinocandins: Echinocandins inhibit β-1,3-glucan synthesis, another critical component of the fungal cell wall. This triggers a compensatory stress response in the fungus, leading to an upregulation of chitin synthesis to maintain cell wall integrity. By inhibiting this rescue pathway, Nikkomycin Z creates a potent synergistic effect, leading to catastrophic cell wall failure.

Mechanism of synergy between echinocandins and Nikkomycin Z.

Experimental Protocols

The in vitro activity of Nikkomycin Z is primarily determined through broth dilution antifungal susceptibility testing. The following is a generalized protocol based on established methodologies.

Broth Microdilution Method for MIC Determination

-

Media Preparation: RPMI 1640 medium with L-glutamine and without sodium bicarbonate is the standard medium. It is buffered to a pH of 6.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), as Nikkomycin Z exhibits greater stability under acidic conditions. The medium is sterilized by filtration.

-

Drug Dilution:

-

A stock solution of Nikkomycin Z is prepared, typically in DMSO.

-

Serial twofold dilutions of Nikkomycin Z are prepared in a 96-well microdilution plate, with each well containing 100 µL of the appropriate drug concentration in RPMI-MOPS medium. This results in a range of concentrations to be tested (e.g., 0.015 to 128 µg/mL).

-

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Filamentous Fungi (Aspergillus spp.): Conidia are harvested from agar plates and suspended in sterile saline. The conidial suspension is adjusted using a hemacytometer or spectrophotometer to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

-

Inoculation and Incubation:

-

100 µL of the standardized fungal inoculum is added to each well of the microdilution plate, bringing the final volume to 200 µL.

-

A drug-free well serves as a positive growth control.

-

The plate is incubated at 35-37°C for 24-72 hours, depending on the fungal species.

-

-

MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of fungal growth compared to the control. This is typically determined visually or spectrophotometrically. For yeasts, the endpoint is often an 80% reduction in turbidity (MIC-2). For filamentous fungi, it is usually the complete visual inhibition of growth.

-

MLC Determination (Optional): To determine the Minimum Lethal Concentration (MLC), an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MLC is the lowest drug concentration that results in no fungal growth on the subculture.

General workflow for determining MIC and MLC of Nikkomycin Z.

Conclusion

Nikkomycin Z demonstrates a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting the fungal-specific enzyme chitin synthase offers a significant therapeutic advantage. While its in vitro activity against some opportunistic molds and yeasts is limited when used as a monotherapy, its pronounced synergistic effects with existing antifungal agents, such as azoles and echinocandins, highlight its potential as a valuable component of combination therapy for difficult-to-treat mycoses. Further in vivo studies and clinical trials are essential to fully realize the therapeutic promise of Nikkomycin Z in the fight against pathogenic fungal infections.

References

An In-Depth Technical Guide to the Early In Vitro Antifungal Effects of Nikkomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on the antifungal effects of nikkomycins, with a primary focus on Nikkomycin Z, the most potent and widely studied compound in this class. Nikkomycins are a group of peptidyl nucleoside antibiotics produced by Streptomyces species, first discovered in 1976. They exhibit a unique mechanism of action by competitively inhibiting chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This selective targeting of a fungal-specific pathway makes nikkomycins a promising class of antifungal agents with potentially low toxicity to mammals.[2]

A Note on Nikkomycin Nomenclature

The term "nikkomycin" encompasses a family of related compounds, with Nikkomycin X and Nikkomycin Z being the main components produced by Streptomyces ansochromogenes.[4] Nikkomycin Z is generally considered to have the highest antifungal activity and is the subject of the majority of in vitro and clinical investigations. Therefore, this guide will primarily focus on the extensive data available for Nikkomycin Z, as it represents the core of early research into the antifungal potential of this class of compounds.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal activity by acting as a competitive inhibitor of chitin synthase. Structurally, it mimics the natural substrate of this enzyme, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase, Nikkomycin Z blocks the polymerization of N-acetylglucosamine into chitin chains, a critical component for the structural integrity of the fungal cell wall. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

References

An In-depth Technical Guide on the Fungicidal vs. Fungistatic Activity of Nikkomycin M

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of Nikkomycin M, a member of the nikkomycin class of peptidyl-nucleoside antibiotics. It focuses on delineating its fungicidal and fungistatic properties, mechanism of action, and the experimental protocols used for its evaluation. This compound's potential as an antifungal agent lies in its unique targeting of chitin synthesis, a pathway essential for fungal cell wall integrity but absent in mammals, suggesting a high therapeutic index.[1][2][3][4]

Core Mechanism of Action: Chitin Synthase Inhibition

This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase [EC 2.4.1.16].[5] Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the inner skeletal layer of most fungal cell walls, providing osmotic stability and structural rigidity.

The biosynthetic pathway for chitin begins with glucose and proceeds through several enzymatic steps to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then catalyzes the polymerization of UDP-GlcNAc into chitin chains, which are extruded into the extracellular space for incorporation into the cell wall. This compound, being a structural analog of the UDP-GlcNAc substrate, competitively binds to the active site of chitin synthase, thereby halting chitin production. This disruption of cell wall synthesis leads to osmotic instability and cell lysis, particularly in fungi that rely heavily on chitin for their structural integrity.

Caption: this compound competitively inhibits chitin synthase.

Quantitative Analysis: Fungicidal vs. Fungistatic Activity

The classification of an antifungal agent as either fungicidal (lethal) or fungistatic (growth-inhibiting) is crucial for its clinical application, especially in treating infections in immunocompromised patients. This distinction is quantified by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Fungicidal Concentration (MFC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that prevents visible growth of the fungus.

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of the drug that results in a ≥99.9% reduction (a 3-log decrease) of the initial fungal inoculum.

The MFC/MIC ratio is a key determinant:

-

Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

-

Fungistatic: An MFC/MIC ratio of > 4 suggests fungistatic activity.

The activity of this compound is highly species-dependent, showing potent fungicidal effects against fungi with high cell wall chitin content, such as endemic dimorphic fungi. Against yeasts like Candida species, its activity is more variable. For filamentous fungi such as Aspergillus fumigatus, this compound alone is largely ineffective but demonstrates marked synergism when combined with other agents like echinocandins.

Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |

| Coccidioides immitis | 2.5 | 2.5 | 1 | Fungicidal |

| Blastomyces dermatitidis | 0.78 | 3.1 | ~4 | Fungicidal |

| Histoplasma capsulatum | 4 to >64 | Not widely reported | Variable | Variable |

| Candida albicans | 0.5 - 32 | 4 - 64 | Variable (often >4) | Primarily Fungistatic |

| Candida auris | 2 to >64 | Not widely reported | Variable | Primarily Fungistatic |

| Aspergillus fumigatus | >64 | Not applicable | - | Ineffective Alone |

Note: Data compiled from multiple in vitro studies. MIC and MFC values can vary based on the specific isolate and testing conditions.

Experimental Protocols for Determining Fungicidal Activity

Standardized methodologies are essential for the reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, such as documents M27 for yeasts and M38 for filamentous fungi, which form the basis for these protocols.

Broth Microdilution for MIC Determination

This is the foundational step for assessing antifungal susceptibility.

-

Medium Preparation: RPMI-1640 medium without bicarbonate, buffered to pH 7.0 with MOPS acid, is commonly used. For this compound, which is more stable under acidic conditions, adjusting the pH to 6.0 is recommended.

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Colonies from a 24-hour culture are suspended in sterile saline. The suspension is adjusted to match a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Filamentous Fungi (Aspergillus spp.): Conidia are harvested from a sporulating culture. The conidial suspension is adjusted with a hemacytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Assay Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are prepared in the test medium. Each well is inoculated with the standardized fungal suspension.

-

Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Endpoint Reading: The MIC is the lowest drug concentration showing significant growth inhibition (e.g., ~80% reduction in turbidity for yeasts) compared to the drug-free growth control well.

Subculture for MFC Determination

This procedure follows the MIC determination to assess fungal killing.

-

Sampling: After the MIC is read, a fixed volume (e.g., 20-50 µL) is sampled from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation: The plates are incubated at 35°C for 24-48 hours, or until sufficient growth is seen on the control plates.

-

Endpoint Determination: The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.

References

The Trojan Horse Strategy: A Technical Guide to the Cellular Uptake of Nikkomycin Z via Peptide Permeases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a potent competitive inhibitor of chitin synthase, represents a promising antifungal agent with a targeted mechanism of action. Its efficacy, however, is critically dependent on its transport into the fungal cell, a process mediated by peptide permeases. This technical guide provides an in-depth analysis of the cellular uptake of Nikkomycin Z, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this "Trojan horse" strategy for antifungal drug delivery.

Introduction: The Fungal Cell Wall and the Promise of Nikkomycin Z

The fungal cell wall is a dynamic and essential organelle, providing structural support and protection from osmotic stress. A key component of the cell wall in most pathogenic fungi is chitin, a polymer of N-acetylglucosamine.[1] The enzymes responsible for chitin synthesis are therefore attractive targets for the development of antifungal drugs with high specificity, as chitin is absent in mammalian cells.[1]

Nikkomycin Z is a peptidyl-nucleoside antibiotic that acts as a competitive inhibitor of chitin synthase.[1] Its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of the enzyme, thereby halting chitin production and compromising fungal cell wall integrity.[2][3] However, for Nikkomycin Z to exert its inhibitory effect, it must first traverse the fungal plasma membrane to reach its intracellular target. This transport is not a passive process but is actively facilitated by a family of transporters known as peptide permeases.

Mechanism of Action and Cellular Uptake

The antifungal activity of Nikkomycin Z is a two-step process: cellular entry via peptide permeases followed by the inhibition of chitin synthase.

Peptide Permease-Mediated Transport

Fungi possess a range of peptide transport systems to acquire peptides from their environment as a source of nutrients. Nikkomycin Z, with its peptide-like structure, is recognized and transported by these permeases. In Candida albicans, it has been shown that the uptake of Nikkomycin Z is mediated by a di/tripeptide transport system. This reliance on peptide transporters is both a strength and a potential weakness. While it allows for efficient accumulation of the drug inside the fungal cell, it also means that the presence of other peptides in the environment can competitively inhibit Nikkomycin Z uptake, potentially reducing its in vivo efficacy.

Competitive Inhibition of Chitin Synthase

Once inside the cell, Nikkomycin Z acts as a competitive inhibitor of chitin synthase. Fungi typically possess multiple chitin synthase isoenzymes, and the susceptibility of a particular species to Nikkomycin Z can depend on which isoenzymes are inhibited. In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3), albeit with different potencies. The inhibition of these enzymes disrupts the synthesis of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of Nikkomycin Z.

Table 1: In Vitro Inhibition of Candida albicans Chitin Synthase Isozymes by Nikkomycin Z

| Target Enzyme | IC50 (µM) | Reference |

| CaChs1 | 15 | |

| CaChs2 | 0.8 | |

| CaChs3 | 13 |

Table 2: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z Against Various Fungal Species

| Fungal Species | Isolate Type | MIC Range (µg/mL) | Reference |

| Candida albicans | Various clinical isolates | ≤0.5 to 32 (MIC80) | |

| Candida parapsilosis | Azole-resistant isolates | 1 to 4 (MIC80) | |

| Candida tropicalis | Not specified | >64 | |

| Candida krusei | Not specified | >64 | |

| Candida glabrata | Not specified | >64 | |

| Cryptococcus neoformans | 15 clinical isolates | 0.5 to >64 (MIC80) | |

| Coccidioides immitis | Mycelial phase | 1 to 16 (MIC80) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and activity of Nikkomycin Z.

Radiolabeled Peptide/Nikkomycin Z Uptake Assay in Yeast

This protocol is adapted from standard yeast uptake assays and can be used to determine the kinetics of Nikkomycin Z transport.

Objective: To measure the rate of uptake of radiolabeled Nikkomycin Z or a competing radiolabeled dipeptide into yeast cells.

Materials:

-

Yeast strain of interest (e.g., Candida albicans)

-

Minimal proline (MP) broth

-

Radiolabeled Nikkomycin Z ([³H]Nikkomycin Z) or a suitable radiolabeled dipeptide (e.g., [³H]Leu-Leu)

-

Unlabeled Nikkomycin Z and other peptides for competition assays

-

2% Glucose solution

-

2x uptake medium (2% glucose, 20 mM sodium citrate-potassium phosphate, pH 5.5)

-

HAWP membrane filters (0.45 µm)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Vacuum filtration manifold

Procedure:

-

Cell Culture: Grow yeast cells overnight at 30°C in MP broth to induce the expression of peptide transporters.

-

Cell Preparation: Harvest log-phase cells by centrifugation, wash three times with 2% glucose, and resuspend in 2% glucose to a final concentration of 1x10⁸ cells/mL.

-

Uptake Assay: a. Pre-warm the cell suspension and 2x uptake medium to 30°C. b. In a microfuge tube, mix 60 µL of the cell suspension with 60 µL of 2x uptake medium containing the desired concentration of radiolabeled substrate. For competition assays, include unlabeled competitors in the uptake medium. c. Incubate at 30°C for various time points (e.g., 10 seconds to 10 minutes). d. Stop the reaction by rapidly filtering the cell suspension through a pre-wetted HAWP membrane filter using a vacuum manifold. e. Wash the filter twice with ice-cold 2% glucose to remove unincorporated radiolabel.

-

Quantification: a. Place the filter in a scintillation vial with scintillation cocktail. b. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Correct for non-specific binding by subtracting the radioactivity of a zero-time point or a control with a transporter-deficient strain. b. Plot the uptake of the radiolabeled substrate over time to determine the initial rate of transport. c. For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive method for measuring chitin synthase activity.

Objective: To determine the inhibitory effect of Nikkomycin Z on chitin synthase activity in a cell-free extract.

Materials:

-

Fungal cells (e.g., Candida albicans)

-

Lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Reaction mixture (50 mM Tris-HCl, pH 7.5, 80 mM N-acetyl-D-glucosamine, 8 mM UDP-N-acetyl-D-glucosamine)

-

Nikkomycin Z stock solution

-

Wheat Germ Agglutinin (WGA)-coated microtiter plate

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Preparation of Cell-Free Extract: a. Grow fungal cells to mid-log phase and harvest by centrifugation. b. Lyse the cells by mechanical disruption (e.g., bead beating) in lysis buffer. c. Centrifuge the lysate at high speed to pellet the membrane fraction containing chitin synthases. Resuspend the pellet in lysis buffer.

-

Enzymatic Reaction: a. To the wells of a WGA-coated microtiter plate, add the reaction mixture. b. Add varying concentrations of Nikkomycin Z to the test wells and a solvent control to the control wells. c. Initiate the reaction by adding the cell-free extract to each well. d. Incubate the plate at 30°C for a defined period (e.g., 1-3 hours).

-

Detection: a. Wash the plate thoroughly to remove unreacted substrates. b. Add WGA-HRP conjugate to each well and incubate. c. Wash the plate again and add TMB substrate. d. Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: a. The absorbance is proportional to the amount of chitin synthesized. b. Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to the control and determine the IC50 value.

Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of Nikkomycin Z against a fungal isolate.

Materials:

-

Nikkomycin Z

-

RPMI 1640 medium buffered with MOPS to pH 6.0

-

Sterile 96-well microtiter plates

-

Fungal isolate

-

Spectrophotometer or hemacytometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically an 80% reduction in turbidity for yeasts, or complete visual inhibition for molds) compared to the growth control.

Conclusion

The cellular uptake of Nikkomycin Z via peptide permeases is a fascinating example of a "Trojan horse" mechanism in antifungal therapy. By exploiting the fungus's own nutrient uptake systems, Nikkomycin Z can efficiently enter the cell and inhibit its target, chitin synthase. Understanding the intricacies of this transport process is crucial for the rational design of more effective antifungal agents and for developing strategies to overcome potential resistance mechanisms. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cellular pharmacology of Nikkomycin Z and other peptide-based antifungal drugs.

References

Methodological & Application

Nikkomycin Z: Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that presents a promising avenue for antifungal therapy due to its unique mechanism of action: the competitive inhibition of chitin synthase.[1][2] Chitin is an essential polysaccharide component of the fungal cell wall, and its absence in mammalian cells makes Nikkomycin Z a selective and potentially less toxic therapeutic agent.[2][3] This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Nikkomycin Z. The methodologies are primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, with specific modifications pertinent to the characteristics of Nikkomycin Z.[1]

Mechanism of Action

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, a critical enzyme in the biosynthesis of chitin. By mimicking the natural substrate, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of chitin synthase, effectively halting the production of chitin chains. This disruption of the cell wall's structural integrity leads to osmotic instability and, ultimately, fungal cell death. The uptake of Nikkomycin Z into the fungal cell is facilitated by a dipeptide permease transport system.

Caption: Mechanism of action of Nikkomycin Z.

Data Presentation: In Vitro Susceptibility of Various Fungi to Nikkomycin Z

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for Nikkomycin Z against a variety of fungal species as reported in the literature. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Table 1: Nikkomycin Z MICs for Candida Species

| Fungal Species | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | - | ≤0.5 - 32 | |

| Candida parapsilosis | - | 1 - 4 | |

| Candida tropicalis | >64 | - | |

| Candida krusei | >64 | - | |

| Candida glabrata | >64 | - | |

| Candida auris | 2 | - |

Table 2: Nikkomycin Z MICs for Other Yeasts and Dimorphic Fungi

| Fungal Species | MIC₈₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Cryptococcus neoformans | >64 | 0.5 - >64 | |

| Coccidioides immitis (mycelial) | 4.9 | - | |

| Coccidioides immitis (spherule) | - | 0.0156 |

Table 3: Nikkomycin Z MICs for Filamentous Fungi

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 32 - >128 | |

| Aspergillus niger | >64 | |

| Aspergillus versicolor | >64 | |

| Aspergillus nidulans | >64 | |

| Fusarium spp. | 800 - 1600 |

Experimental Protocols

The following is a detailed protocol for determining the MIC of Nikkomycin Z using the broth microdilution method.

I. Materials and Reagents

-

Nikkomycin Z powder

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Hydrochloric acid (HCl), 1 M

-

Sterile, 96-well microdilution plates

-

Spectrophotometer

-

Fungal isolates for testing

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)

-

Sterile saline (0.85%)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) (optional, if needed for stock solution)

-

0.22 µm sterile filters

II. Preparation of Media and Nikkomycin Z Stock Solution

-

Prepare RPMI-MOPS Medium: Prepare RPMI-1640 medium following the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 using 1 M HCl. This acidic pH is crucial for the stability of Nikkomycin Z. Sterilize the medium by filtration through a 0.22 µm filter.

-

Prepare Nikkomycin Z Stock Solution: Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize the stock solution by filtration. Store aliquots at -70°C until use.

III. Inoculum Preparation

A. Yeast Inoculum (Candida spp., Cryptococcus spp.)

-

Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

-

Harvest several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this adjusted suspension 1:1000 in the RPMI-MOPS medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

B. Filamentous Fungi Inoculum (Aspergillus spp., etc.)

-

Grow the mold on a suitable agar, such as Potato Dextrose Agar (PDA), at 35°C for 7 days or until sporulation is evident.

-

Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Transfer the conidial suspension to a sterile tube. Let heavy particles settle for 3-5 minutes.

-

Adjust the turbidity of the conidial supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This is typically done by counting with a hemocytometer or using a spectrophotometer.

IV. Broth Microdilution Assay

Caption: Broth microdilution workflow for MIC determination.

-

Plate Preparation: Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microdilution plate.

-

Serial Dilution: Add 100 µL of the Nikkomycin Z stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of drug concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, including a drug-free growth control well. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

-

Incubation: Seal the plates to prevent evaporation and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

V. Determination of MIC

The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of fungal growth compared to the drug-free control well.

-

For Yeasts: The endpoint is often defined as an 80% reduction in turbidity (MIC-2 or MIC₈₀) as determined visually or with a spectrophotometer.

-

For Filamentous Fungi: The MIC is typically the concentration that shows complete visual inhibition of growth.

VI. Quality Control

It is essential to include a quality control strain with a known MIC range in each assay to ensure the accuracy and reproducibility of the results. While specific CLSI or EUCAST-defined QC ranges for Nikkomycin Z have not been established, laboratories should establish their own internal QC ranges using reference strains.

Conclusion

Nikkomycin Z shows a potent and selective spectrum of activity, particularly against endemic dimorphic fungi. Its unique mechanism of targeting chitin synthase offers a significant advantage over existing antifungal agents. While standardized clinical breakpoints from bodies like CLSI and EUCAST are not yet available, the provided protocols, adapted from established standards, offer a robust framework for the in vitro evaluation of Nikkomycin Z. Adherence to these standardized methods is critical for generating reliable and comparable data, which is essential for the continued research and development of this promising antifungal agent. The potential for synergistic interactions with other antifungal classes, such as azoles and echinocandins, further highlights the therapeutic potential of Nikkomycin Z in combination therapies for challenging mycoses.

References

Application Notes and Protocols for Nikkomycin Z Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1] Since chitin is a crucial structural component of the fungal cell wall and is absent in mammals, Nikkomycin Z presents a promising selective target for antifungal therapy.[2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against various fungal isolates using the broth microdilution method. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for yeasts and filamentous fungi, respectively.[1][3]

Principle of the Method

The broth microdilution assay is a standardized method used to determine the in vitro susceptibility of a fungal isolate to an antimicrobial agent. The assay involves challenging a standardized fungal inoculum with serial twofold dilutions of Nikkomycin Z in a 96-well microtiter plate. Following incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of Nikkomycin Z that inhibits fungal growth.[1]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z targets the fungal cell wall by competitively inhibiting chitin synthase, a key enzyme in the synthesis of chitin. Chitin is a long-chain polymer of N-acetylglucosamine that provides structural integrity to the fungal cell wall. By mimicking the natural substrate of chitin synthase, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site of the enzyme, thereby blocking the formation of chitin chains. This disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.

Materials and Reagents

-

Nikkomycin Z powder

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile distilled water or Dimethyl sulfoxide (DMSO)

-

Sterile 0.85% saline

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

-

Fungal isolates for testing

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol

The following protocol is adapted from the CLSI M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Preparation of Media

Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 6.0, as Nikkomycin Z is more stable under acidic conditions. Sterilize by filtration.

Preparation of Nikkomycin Z Stock Solution

Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store the stock solution at -20°C or as recommended by the supplier.

Inoculum Preparation

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

-

Harvest fresh colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (optical density of 0.09-0.13), which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted inoculum 1:1000 in RPMI-MOPS medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

-

Grow the fungal isolates on an appropriate agar medium until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a concentration of 1 x 10^4 conidia/mL using a hemacytometer for counting.

Assay Procedure

-

Perform serial twofold dilutions of the Nikkomycin Z stock solution in RPMI-MOPS medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 0.5 to 64 µg/mL).

-

Dispense 100 µL of each Nikkomycin Z dilution into the appropriate wells of the test microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well containing the Nikkomycin Z dilutions. This will bring the final volume in each well to 200 µL and halve the drug concentration.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) for each isolate.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

Reading and Interpretation of MICs

The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth compared to the growth control.

-

For yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).

-

For filamentous fungi: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).

Data Presentation

The following tables summarize the reported MIC ranges for Nikkomycin Z against various fungal species. It is important to note that testing methodologies may vary between studies, which can influence the reported MIC values.

Table 1: MIC of Nikkomycin Z against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 15 | ≤0.5 - 32 | - | - | |

| Candida parapsilosis | 4 | 1 - 4 | 2 | - | |

| Candida tropicalis | - | >64 | - | - | |

| Candida krusei | - | >64 | - | - | |

| Candida glabrata | - | >64 | - | - | |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference.

Table 2: MIC of Nikkomycin Z against Other Fungal Species